2-Methylpiperidine-2-carboxylic acid hydrochloride CAS number
2-Methylpiperidine-2-carboxylic acid hydrochloride CAS number
An In-depth Technical Guide to 2-Methylpiperidine-2-carboxylic acid hydrochloride
This guide provides a comprehensive technical overview of 2-Methylpiperidine-2-carboxylic acid hydrochloride, a key heterocyclic building block in modern drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data on the compound's identity, synthesis, analysis, applications, and safe handling. The CAS Number for 2-Methylpiperidine-2-carboxylic acid hydrochloride is 1094072-12-4 [1]. The CAS Number for the corresponding free base, 2-Methylpiperidine-2-carboxylic acid, is 72518-41-3[2].
Section 1: Compound Identity and Physicochemical Properties
2-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, and substitution at the 2-position provides a valuable vector for molecular elaboration. The presence of both a carboxylic acid and a secondary amine (as a hydrochloride salt) makes it a versatile synthon.
Chemical Structure
The structure consists of a six-membered piperidine ring substituted with a methyl group and a carboxylic acid at the C2 position. The hydrochloride salt form enhances stability and improves solubility in polar solvents.
Caption: Structure of 2-Methylpiperidine-2-carboxylic acid hydrochloride.
Physicochemical Data
The following table summarizes key physicochemical properties for the compound and its free base. Data is aggregated from various chemical data sources.
| Property | Value | Source |
| CAS Number | 1094072-12-4 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White crystalline solid (typical) | [3] |
| Purity | ≥97% (typical commercial grade) | [1] |
| Storage | Room temperature, under inert atmosphere | [1][4] |
| Solubility | Soluble in polar solvents like water and methanol | [3] |
| Free Base Density | 1.075 g/cm³ (predicted) | [2] |
| Free Base Boiling Point | 259.5 °C at 760 mmHg (predicted) | [2] |
| Free Base LogP | 0.932 (predicted) | [2] |
Section 2: Synthesis and Manufacturing
The synthesis of chiral piperidines is a well-established field in organic chemistry. For 2-Methylpiperidine-2-carboxylic acid, routes often begin with readily available pyridine precursors or involve stereoselective functionalization of a piperidine core.
Overview of Synthetic Strategies
-
From Substituted Pyridines: A common industrial approach involves the hydrogenation of a corresponding pyridine derivative, such as 4-methylpicolinic acid (4-methylpyridine-2-carboxylic acid). The reduction of the aromatic ring to the saturated piperidine can be achieved using catalysts like Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Subsequent treatment with hydrochloric acid yields the target salt. A patent describes a method starting from 4-methyl-2-cyanopiperidine, which is hydrolyzed with hydrochloric acid to yield the desired product[5].
-
Asymmetric Synthesis: For enantiomerically pure products, asymmetric methods are employed. This can involve the use of chiral auxiliaries or catalysts to guide the stereochemistry of a key bond-forming step. Chiral resolution of a racemic mixture is also a viable, though less efficient, alternative[3].
Experimental Protocol: Synthesis via Pyridine Hydrogenation
This protocol is a representative method based on established chemical principles for pyridine reduction.
Step 1: Hydrogenation of 4-Methyl-2-Picolinic Acid
-
Charge a high-pressure hydrogenation vessel with 4-methyl-2-picolinic acid (1.0 eq) and a suitable solvent such as methanol or acetic acid.
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂, ~5-10 mol%). The catalyst is crucial for the reduction of the heteroaromatic ring under manageable conditions.
-
Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.
-
Heat the reaction to 40-60 °C. The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Upon completion, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. The Celite prevents the fine catalyst particles from passing through, ensuring a clean filtrate.
Step 2: Salt Formation and Isolation
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the crude residue in a minimal amount of a suitable alcohol, like isopropanol.
-
Slowly add a solution of hydrochloric acid in ether or isopropanol (1.1 eq) to the stirred solution. The hydrochloride salt is typically much less soluble than the free base, causing it to precipitate.
-
Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
-
Characterize the final product for identity and purity using methods described in Section 3.
Caption: A generalized workflow for the synthesis of the target compound.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A multi-technique approach ensures a comprehensive quality assessment.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra for 2-methylpiperidine show characteristic signals for the piperidine ring protons and the methyl group[6][7]. In the hydrochloride salt, proton signals adjacent to the nitrogen will be shifted downfield.
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight. The expected monoisotopic mass for the free base [M+H]⁺ is approximately 144.1019 Da[8].
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase method (e.g., C18 column) with a mobile phase of water and acetonitrile containing an additive like TFA is standard. For enantiomeric purity, chiral HPLC is required[3].
Protocol: Purity Determination by HPLC
This protocol is a standard method for assessing the purity of a polar amine salt.
-
System Preparation:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the amine.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (for detection of the carboxylic acid chromophore).
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Analysis:
-
Inject 5 µL of the sample.
-
Run a gradient elution, for example: 5% B for 2 min, then ramp to 95% B over 10 min, hold for 2 min.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Caption: A typical analytical workflow for quality control release.
Section 4: Applications in Research and Drug Development
2-Methylpiperidine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Scaffold for Drug Design: The piperidine motif is present in numerous approved drugs. Introducing chirality and functional handles, as in this compound, allows for the precise three-dimensional orientation of pharmacophoric elements, which is critical for selective binding to biological targets like enzymes and receptors[9]. The introduction of a chiral center can significantly enhance biological activity and selectivity[9].
-
Protein Degraders: This compound is explicitly listed as a building block for protein degraders[1]. Proteolysis-targeting chimeras (PROTACs) and molecular glues often require complex, non-planar linkers and ligands, and chiral piperidines are ideal for constructing these structures.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system[3][10].
Section 5: Safety and Handling
As a chemical intermediate, 2-Methylpiperidine-2-carboxylic acid hydrochloride requires careful handling in a laboratory or manufacturing setting. The following information is synthesized from safety data sheets (SDS) of structurally related compounds[4][11][12].
Hazard Identification and Precautions
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation[13]. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[13]. |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation[13]. |
Safe Handling and First Aid
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[4][12]. Avoid breathing dust. Wash hands thoroughly after handling[4][12].
-
Storage: Store in a tightly closed container in a dry, well-ventilated place[4].
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[4].
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician[4].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[4].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[4].
References
-
2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3. Chemsrc. [Link]
-
Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. [Link]
-
methyl (2R)-piperidine-2-carboxylate hydrochloride. PubChem. [Link]
- US Patent 4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
2-methylpiperidine-2-carboxylic acid hydrochloride (C7H13NO2). PubChemLite. [Link]
- CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo. [Link]
-
2-Methylpiperidine. NIST WebBook. [Link]
-
2-Methylpiperidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Supplementary Information for Asymmetric synthesis of piperidines. The Royal Society of Chemistry. [Link]
-
2-Methylpyrrolidine-2-carboxylic acid hydrochloride. PubChem. [Link]
-
2-Piperidinecarboxylic acid. NIST WebBook. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3 | Chemsrc [chemsrc.com]
- 3. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 6. 2-Methylpiperidine(109-05-7) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. PubChemLite - 2-methylpiperidine-2-carboxylic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 9. thieme-connect.de [thieme-connect.de]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]

